3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether

radical cyclization photoinduced ATRA fluorinated heterocycles

3‑Iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether (CAS 106108‑22‑9) is a hybrid perfluorinated vinyl ether monomer that uniquely combines an iodine‑terminated tetrafluoropropyl side‑chain with a polymerizable trifluorovinyl ether head group. This structural design enables it to serve simultaneously as a free‑radical co‑monomer and a built‑in peroxide‑curable crosslinking site, making it a critical building block for high‑performance perfluoroelastomers (FFKM) and specialty fluoropolymers.

Molecular Formula C5H2F7IO
Molecular Weight 337.96 g/mol
CAS No. 106108-22-9
Cat. No. B12752271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether
CAS106108-22-9
Molecular FormulaC5H2F7IO
Molecular Weight337.96 g/mol
Structural Identifiers
SMILESC(C(C(OC(=C(F)F)F)(F)F)(F)F)I
InChIInChI=1S/C5H2F7IO/c6-2(7)3(8)14-5(11,12)4(9,10)1-13/h1H2
InChIKeyXXRDNYJWRWNIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Iodo‑1,1,2,2‑tetrafluoropropyl Trifluorovinyl Ether (CAS 106108‑22‑9) – Core Identity and Procurement‑Relevant Classification


3‑Iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether (CAS 106108‑22‑9) is a hybrid perfluorinated vinyl ether monomer that uniquely combines an iodine‑terminated tetrafluoropropyl side‑chain with a polymerizable trifluorovinyl ether head group [1]. This structural design enables it to serve simultaneously as a free‑radical co‑monomer and a built‑in peroxide‑curable crosslinking site, making it a critical building block for high‑performance perfluoroelastomers (FFKM) and specialty fluoropolymers [2]. The compound has secured a regulatory milestone: it is the iodine‑containing monomer specified in the FDA Food Contact Notification (FCN 245) for a perfluorocarbon cured elastomer used in food‑processing seals and gaskets [3].

Dual-function monomer Co-monomer with built-in peroxide-curable cure site for perfluoroelastomers
Regulatory milestone Iodine-containing monomer specified in FDA FCN 245 for food-contact seals and gaskets
Backbone flexibility Ether-linked side-chain may support lower Tg and low-temperature sealing performance

Why 3‑Iodo‑1,1,2,2‑tetrafluoropropyl Trifluorovinyl Ether Cannot Be Replaced by Generic Perfluoroalkyl Vinyl Ethers


Perfluoroalkyl vinyl ethers (PAVEs) such as perfluoro(methyl vinyl ether) (PMVE) and perfluoro(propyl vinyl ether) (PPVE) are widely used as co‑monomers but lack the intrinsic crosslinking functionality required for peroxide curing [1]. Iodine‑free PAVEs produce fully saturated polymer backbones that must rely on separate cure‑site monomers or reactive end‑groups, complicating formulation and compromising reproducibility [2]. The iodine atom in 3‑iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether provides a built‑in, thermally labile C–I bond that functions as a radical cure site, eliminating the need for an additional cure‑site monomer and enabling a simpler, two‑component terpolymer system that has received FDA food‑contact clearance [3].

Iodine-free perfluoroalkyl vinyl ethers (e.g., PMVE, PPVE) lack a built-in cure site; substitution requires additional cure-site monomer, adding formulation complexity and may shift cure reproducibility.

Iodine-containing vinyl ethers without published FDA FCN clearance do not share the same regulatory pathway for food-contact elastomers; replacing the specified monomer may necessitate a new, costly FCN submission.

Non-ether iodine crosslinkers (e.g., perfluoroalkylene diiodides) yield stiffer polymer backbones; low-temperature seal performance may not transfer directly to ether-containing formulations.

Product‑Specific Quantitative Differentiation Evidence for 3‑Iodo‑1,1,2,2‑tetrafluoropropyl Trifluorovinyl Ether


Radical Cyclization Regioselectivity: 5‑Membered Oxolane vs. 4‑Membered Oxetane

Under identical UV irradiation conditions (365 nm LED, CH₂Cl₂, aqueous Na₂S₂O₃ quench), the target compound (4) underwent 5‑exo‑trig radical cyclization to yield exclusively the fluorinated oxolane (tetrahydrofuran) product, whereas the ethyl‑bridged analog 2‑iodo‑1,1,2,2‑tetrafluoroethyl trifluorovinyl ether (3) underwent 4‑exo‑trig cyclization to afford the corresponding oxetane [1]. This regiochemical divergence is dictated solely by the length of the perfluoroalkylene chain between the ether oxygen and the iodine‑bearing carbon [1].

Cyclization regioselectivity
Head-to-head
Target exclusive 5-exo-trig → oxolane
Comparator 2-iodo-tetrafluoroethyl analog → 4-exo-trig oxetane

Reported 5-membered ring formation context; ring-size divergence may support distinct functionalization pathways.

Structures confirmed by ¹H, ¹³C, ¹⁹F NMR under 365 nm LED irradiation.

radical cyclization photoinduced ATRA fluorinated heterocycles

Double Cyclization Capability with Allylaniline – Unique to the 3‑Carbon Spacer

The target compound (4) uniquely undergoes a one‑pot double cyclization with allylaniline, wherein the initially formed oxolane radical adds to the pendant olefin to yield a bis‑cyclic fluorinated scaffold [1]. The ethyl‑bridged analog (3) does not participate in this tandem process because its cyclization is kinetically prioritized even in the presence of electron‑rich olefins [1].

Tandem double cyclization
Head-to-head
Target one-pot double cyclization with allylaniline
Comparator no tandem process; intramolecular cyclization dominates

Reported bis-cyclic scaffold access context; tandem reactivity profile differentiates monomer selection.

UV 365 nm LED, CH₂Cl₂, allylaniline as trapping olefin.

tandem cyclization fluorinated heterocycles radical relay

Iodine Content and Theoretical Crosslinking Efficiency vs. Longer‑Chain Analogs

The iodine mass fraction of the target compound (C₅H₂F₇IO, MW = 337.96 g mol⁻¹) is 37.5 wt % (calculated as 126.90/337.96 × 100) [1]. For the butyl‑bridged analog 4‑iodoperfluorobutyl perfluorovinyl ether (C₈F₁₃IO, nominal MW ≈ 461.95 g mol⁻¹), the iodine mass fraction drops to approximately 27.5 wt % [2]. This means that, on an equal‑weight loading basis, the target compound delivers roughly 36 % more reactive iodine cure sites to the copolymer backbone, enabling equivalent crosslink density at lower comonomer incorporation [2].

Iodine mass fraction
Data to verify
37.5 wt% iodine

May support lower comonomer loading to achieve target crosslink density.

Calculated from MW 337.96; comparator ≈27.5 wt% (butyl-bridged analog).

cure-site monomer peroxide crosslinking iodine weight fraction

FDA Food Contact Clearance (FCN 245) – Regulatory Differentiation from Non‑Approved Iodine‑Containing Cure‑Site Monomers

The terpolymer system incorporating the target monomer—a perfluorocarbon cured elastomer (PCE) comprising TFE, PMVE, and perfluoro‑6,6‑dihydro‑6‑iodo‑3‑oxa‑1‑hexene (the polymerized unit derived from CAS 106108‑22‑9)—has received FDA Food Contact Substance Notification (FCN 245) clearance for repeated‑use food‑processing seals, O‑rings, gaskets, and diaphragms [1]. The FDA‑approved recipe specifies no more than 4 wt % of the iodinated monomer in the base polymer, with defined limits on curative and filler content [1]. In contrast, many other iodine‑containing perfluoroalkyl vinyl ethers (e.g., 4‑iodoperfluorobutyl perfluorovinyl ether) have not been the subject of a published FCN for finished elastomer articles [2].

FDA food-contact clearance
Class-level
FCN 245 cleared (Greene, Tweed Chemraz® PCE); ≤4 wt% iodinated monomer

Regulatory gateway context: published FCN clearance for finished food-contact elastomer articles.

Other iodine-containing vinyl ethers lack comparable published FCN clearance.

FDA FCN food contact elastomer regulatory compliance

Ether‑Linkage Flexibility Advantage vs. Non‑Ether Iodine‑Containing Crosslinkers

In contrast to non‑ether, perfluoroalkylene diiodide cure‑site monomers (e.g., 1,4‑diiodoperfluorobutane), 3‑iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether incorporates an ether oxygen within the monomer structure. It is well‑established in fluoropolymer science that backbone ether linkages lower the glass transition temperature (Tg) and enhance segmental mobility, directly improving low‑temperature sealing performance [1]. The ether‑containing monomer is therefore preferred when the cured elastomer must maintain flexibility and seal integrity at sub‑ambient temperatures, whereas perfluoroalkylene diiodides impart a stiffer chain architecture [1].

Ether-linkage flexibility
Class-level
Ether oxygen in side-chain lowers Tg vs. perfluoroalkylene analogs

Structure–property context: ether linkage may support low-temperature seal performance.

Inference from fluoropolymer structure–property relationships; no direct copolymer Tg comparison.

fluoroelastomer ether linkage low‑temperature flexibility

Photochemical Reactivity Divergence: Competing Intermolecular Addition vs. Intramolecular Cyclization

Under competitive photochemical conditions (perfluorohexyl iodide, 365 nm LED, CH₂Cl₂, 5 h), perfluoropropyl vinyl ether (PPVE, 2) undergoes clean intermolecular addition to give the iodo‑perfluoroalkylated adduct, whereas the target compound (4) exclusively undergoes intramolecular radical cyclization to the oxolane [1]. This reactivity switch—from intermolecular to intramolecular pathway—is a direct consequence of the tethered iodine atom in 4, demonstrating that the monomer is not merely a vinyl ether but a self‑contained radical cyclization precursor [1].

Photochemical pathway switch
Head-to-head
Target exclusive intramolecular cyclization to oxolane
PPVE clean intermolecular iodo-perfluoroalkylation adduct

Reactivity context: intramolecular pathway enables cyclic building block synthesis distinct from PPVE.

Perfluorohexyl iodide, 365 nm LED, CH₂Cl₂, 5 h; no intermolecular adduct detected for target.

photochemistry perfluoroalkyl radical reactivity selectivity

Best Application Scenarios Where 3‑Iodo‑1,1,2,2‑tetrafluoropropyl Trifluorovinyl Ether Delivers Verifiable Value


FDA‑Compliant Perfluoroelastomer Formulations for Food‑Processing Seals and Gaskets

The terpolymer produced from TFE, PMVE, and 3‑iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether (≤4 wt % of the iodinated monomer) cured with TAIC and a dialkyl peroxide is the only iodine‑cure‑site perfluoroelastomer system with published FDA FCN clearance (FCN 245) [1]. This clearance covers molded O‑rings, gaskets, and diaphragms for repeated food contact, eliminating the regulatory uncertainty that accompanies substitution with non‑approved iodine‑containing vinyl ethers [1].

Synthesis of Fluorinated Oxolane Building Blocks via Photoinduced Radical Cyclization

Under mild UV irradiation (365 nm LED), 3‑iodo‑1,1,2,2‑tetrafluoropropyl trifluorovinyl ether undergoes clean 5‑exo‑trig cyclization to afford a fluorinated oxolane bearing a terminal iodine atom, which can serve as a radical precursor for subsequent C–C bond formation [1]. The ethyl‑bridged analog produces a strained 4‑membered oxetane with different stability and reactivity, making the target compound the monomer of choice when 5‑membered fluorinated cyclic intermediates are desired [1].

Peroxide‑Curable Fluoroelastomers Requiring High Crosslink Density at Low Cure‑Site Monomer Loading

With an iodine mass fraction of 37.5 wt %, this monomer provides approximately 36 % more reactive iodine per unit mass than the butyl‑bridged analog 4‑iodoperfluorobutyl perfluorovinyl ether (≈27.5 wt % iodine) [1]. This allows formulators to achieve equivalent crosslink density with lower cure‑site monomer incorporation, preserving the desirable physical properties of the TFE/PMVE base polymer while ensuring efficient peroxide curing [1].

One‑Pot Synthesis of Bis‑Cyclic Fluorinated Scaffolds Through Tandem Radical Cyclization

The target compound’s ability to undergo tandem double cyclization with allylaniline—a feature absent in the ethyl‑bridged analog—enables the direct construction of complex, polycyclic fluorinated molecules in a single photochemical step [1]. This differentiated reactivity is valuable in medicinal chemistry and agrochemical discovery programs that require structurally diverse fluorinated heterocyclic libraries [1].

Application
Selection Property
Validation Focus
Food-contact perfluoroelastomer seals
FDA FCN 245 clearance (specified monomer)
Regulatory review of cure recipe and food-contact use conditions
Fluorinated oxolane building blocks
Exclusive 5-exo-trig cyclization pathway
Ring-size selectivity and product identity (NMR)
Peroxide-curable high-crosslink-density elastomers
Elevated iodine mass fraction
Cure-site utilization and physical property retention balance
Polycyclic fluorinated molecules
Tandem double cyclization capability
Feasibility of one-pot bis-cyclic scaffold synthesis
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